2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with isobutylphenyl and dimethyl groups, along with a carbonyl chloride functional group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 2-(4-isobutylphenyl)-6,8-dimethylquinoline with thionyl chloride to introduce the carbonyl chloride group. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Flow chemistry allows for better control over reaction conditions, such as temperature and pressure, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride is common.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Hydroxylated Derivatives: Formed through oxidation.
Reduced Quinoline Derivatives: Formed through reduction.
Scientific Research Applications
2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, particularly in anti-inflammatory and anticancer research.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. Additionally, the isobutylphenyl group enhances its binding affinity to certain receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Isobutylphenyl)propanoic acid (Ibuprofen): A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar isobutylphenyl group.
6,8-Dimethylquinoline: A simpler quinoline derivative used in various chemical syntheses.
Quinoline-4-carbonyl chloride: A related compound with a similar functional group but lacking the isobutylphenyl and dimethyl substitutions.
Uniqueness
2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to its combination of the quinoline core with isobutylphenyl and dimethyl groups, which confer specific electronic and steric properties. These features enhance its reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
6,8-dimethyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c1-13(2)9-16-5-7-17(8-6-16)20-12-19(22(23)25)18-11-14(3)10-15(4)21(18)24-20/h5-8,10-13H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJYXRBOIDTGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153418 | |
Record name | 6,8-Dimethyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160262-72-5 | |
Record name | 6,8-Dimethyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dimethyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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